molecular formula C12H14FN B14466424 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B14466424
M. Wt: 191.24 g/mol
InChI Key: XMBSZMVTVFCHDR-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a fluorinated derivative of carbazole, a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the fluorination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. One common method is the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted carbazoles .

Biological Activity

6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS No. 1775-86-6) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15N
  • Molecular Weight : 173.25 g/mol
  • Structure : The compound features a hexahydrocarbazole core with a fluorine substituent at the 6-position.

Antitumor Activity

Research has indicated that compounds related to carbazole derivatives exhibit significant antitumor properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of PI3K/Akt pathway

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. It appears to modulate key signaling pathways involved in neuronal survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of enzymatic activities.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Antitumor Efficacy in Animal Models

A recent study utilized xenograft models to assess the antitumor efficacy of this compound. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Neuroprotection in Neurodegenerative Models

In a model of Alzheimer's disease induced by amyloid-beta peptide infusion in rats, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Biochemical assays indicated reduced levels of oxidative stress markers and improved cholinergic function.

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

InChI

InChI=1S/C12H14FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2

InChI Key

XMBSZMVTVFCHDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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